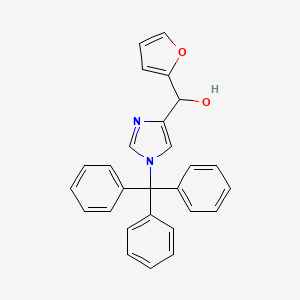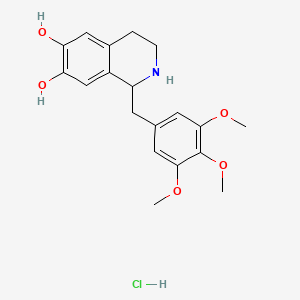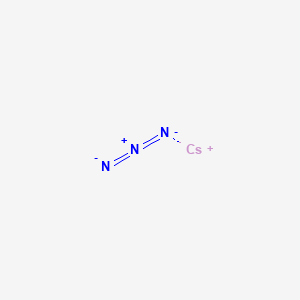
Acid Orange 95
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Orange 95, also known as C.I. Acid Orange 95, is an organic compound with the chemical formula C16H11N2NaO4S. It is a yellow to orange powdery solid that is soluble in water. This compound is primarily used as an acid dye, which can be employed as an indicator due to its ability to display different colors under varying pH conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Orange 95 is typically synthesized by reacting xanthic acid with a base. The process involves the following steps:
Reaction of Xanthic Acid with Alkali Solution: Xanthic acid is reacted with an alkali solution to produce a sodium xanthate solution.
Filtration and Drying: The resulting sodium xanthate solution is then filtered and dried to obtain the final product, Acid Orange 95.
Industrial Production Methods: In industrial settings, the production of Acid Orange 95 follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The industrial process involves the use of large reactors and filtration systems to handle the bulk quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions: Acid Orange 95 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Acid Orange 95 can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Acid Orange 95 has a wide range of applications in scientific research, including:
Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and properties.
Biology: The compound is employed in staining techniques to visualize biological samples under a microscope.
Medicine: Acid Orange 95 is used in diagnostic assays and as a marker in certain medical tests.
Industry: It is widely used in the textile industry for dyeing fabrics and in the paper industry for color marking and identification
Mechanism of Action
The mechanism of action of Acid Orange 95 involves its interaction with molecular targets and pathways. As an acid dye, it binds to specific sites on molecules, leading to a change in color. This property is utilized in pH indicators, where the dye changes color based on the acidity or alkalinity of the solution. The molecular targets include functional groups that can interact with the dye, such as amino and hydroxyl groups.
Comparison with Similar Compounds
Acid Orange 5: This compound is also an azo dye and is used as a pH indicator.
Acid Orange 20: Another azo dye with similar applications but different chemical properties due to its unique structure.
Uniqueness of Acid Orange 95: Acid Orange 95 is unique due to its specific chemical structure, which imparts distinct color properties and reactivity. Its ability to act as a pH indicator and its wide range of applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
12217-33-3 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





